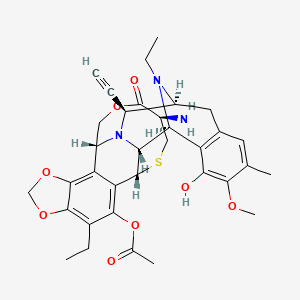

Trabectedin Intermediate A23

Description

Contextualizing Complex Natural Products in Contemporary Organic Synthesis Research

Natural products have historically been a cornerstone of drug discovery, with their intricate molecular architectures inspiring the development of new therapeutic agents. nih.gov In the realm of contemporary organic synthesis, these complex molecules serve as challenging targets that drive the innovation of new synthetic methodologies and strategies. acs.orgresearchgate.net The synthesis of natural products is not merely an academic exercise but a critical field of research that pushes the boundaries of chemical science. researchgate.net It allows chemists to confirm proposed structures, understand biosynthetic pathways, and create novel analogs with potentially improved biological activities. acs.orgrsc.org The pursuit of synthesizing these complex structures has led to significant advancements in areas such as stereoselective catalysis, protecting group chemistry, and the development of efficient bond-forming reactions. acs.orgresearchgate.net

The challenges presented by complex natural products, such as their densely packed stereocenters and unique functional group arrays, demand a high level of creativity and precision in synthetic planning. researchgate.net Overcoming these challenges often leads to the discovery of new chemical transformations and a deeper understanding of chemical reactivity. acs.org This continuous evolution of synthetic capabilities is essential for addressing the ever-growing need for new medicines and materials. nih.gov

The Significance of Total Synthesis in Accessing Biologically Active Marine Natural Products

The marine environment is a rich source of structurally diverse and biologically potent natural products. ethz.chnih.gov However, these compounds are often isolated in minuscule quantities from their natural sources, making it difficult to conduct extensive biological testing and preclinical development. sciencedaily.comnih.gov Total synthesis provides a crucial solution to this supply problem, enabling the laboratory production of these valuable molecules on a scale sufficient for further investigation. ethz.chsciencedaily.com

The total synthesis of marine natural products is not only vital for supply but also for structural verification and the exploration of structure-activity relationships (SAR). ethz.chmdpi.com In some cases, the initially proposed structure of a natural product has been proven incorrect through its total synthesis. mdpi.com Furthermore, by systematically modifying the structure of a natural product through synthesis, chemists can identify the key pharmacophoric elements responsible for its biological activity, leading to the design of more potent and selective analogs. rsc.orgmdpi.com Trabectedin, a marine-derived anti-tumor agent, is a prime example of a complex natural product whose intricate structure has spurred significant efforts in total synthesis. jlu.edu.cnresearchgate.net

Strategic Importance of Key Intermediates in the Synthesis of Architecturally Complex Molecules: A Focus on Trabectedin Intermediate A23

This compound is a critical building block in the synthesis of Trabectedin. Its structure contains the fully functionalized pentacyclic core of the Trabectedin molecule, making its successful synthesis a pivotal step towards the final product. The strategic importance of Intermediate A23 lies in its ability to be converted to Trabectedin in a relatively small number of subsequent steps. The development of efficient and scalable routes to this key intermediate has been a major focus of research in the field. google.com

Key Synthetic Approaches to Trabectedin and its Intermediates

Several research groups have developed innovative strategies for the total synthesis of Trabectedin, each with its own unique approach to constructing the complex molecular architecture. These efforts highlight the ongoing evolution of synthetic organic chemistry.

| Research Group | Key Synthetic Strategy | Reference |

| E.J. Corey | First total synthesis, featuring a Pictet-Spengler reaction. | chinesechemsoc.org |

| Fukuyama | Intramolecular Heck reaction for the construction of a key bicyclic system. | mdpi.com |

| Dawei Ma | Light-controlled activation of a carbon-hydrogen bond. | sciencedaily.com |

| Chen Group | Convergent approach involving the coupling of two complex fragments. | chinesechemsoc.org |

These diverse synthetic routes underscore the creativity and ingenuity of organic chemists in tackling the challenges posed by complex natural products.

Research Findings on the Synthesis of Trabectedin Intermediates

A notable advancement involves a convergent synthesis that efficiently assembles the pentacyclic skeleton of Trabectedin. chinesechemsoc.org This strategy features a stereocontrolled Pictet-Spengler reaction to create the multisubstituted tetrahydroisoquinoline fragment and an aldol (B89426) condensation to form a key carbon-carbon bond. chinesechemsoc.org The final pentacyclic framework is then constructed through a second Pictet-Spengler cyclization. chinesechemsoc.org This approach has demonstrated the potential for gram-scale synthesis, which is a significant step towards practical application. chinesechemsoc.org

These research findings highlight the continuous efforts to refine and improve the synthesis of Trabectedin and its intermediates, ultimately aiming for more practical and economical production methods. sciencedaily.com

Structure

3D Structure

Properties

IUPAC Name |

[(1R,2R,3S,11S,12S,14R,26R)-26-amino-21,30-diethyl-12-ethynyl-5-hydroxy-6-methoxy-7-methyl-27-oxo-17,19,28-trioxa-24-thia-13,30-diazaheptacyclo[12.9.6.13,11.02,13.04,9.015,23.016,20]triaconta-4(9),5,7,15,20,22-hexaen-22-yl] acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H39N3O8S/c1-7-18-30(45-16(5)38)25-24(32-31(18)43-14-44-32)22-12-42-34(40)19(35)13-46-33(25)27-26-23-17(10-15(4)29(41-6)28(23)39)11-21(36(26)9-3)20(8-2)37(22)27/h2,10,19-22,26-27,33,39H,7,9,11-14,35H2,1,3-6H3/t19-,20-,21-,22-,26-,27+,33+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSSZSTLHKVHAHX-HKBHMDDISA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C2C(=C3C4COC(=O)C(CSC(C3=C1OC(=O)C)C5N4C(C6CC7=C(C5N6CC)C(=C(C(=C7)C)OC)O)C#C)N)OCO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=C2C(=C3[C@@H]4COC(=O)[C@H](CS[C@H](C3=C1OC(=O)C)[C@@H]5N4[C@H]([C@@H]6CC7=C([C@@H]5N6CC)C(=C(C(=C7)C)OC)O)C#C)N)OCO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H39N3O8S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

649.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Trabectedin Intermediate A23

Retrosynthetic Analysis of Trabectedin Intermediate-Core

A retrosynthetic analysis of the Trabectedin Intermediate-Core reveals a convergent strategy, where the complex pentacyclic framework is disconnected into more manageable subunits. The primary disconnection splits the molecule into two main fragments: a "right-hand" multisubstituted tetrahydroisoquinoline fragment (representing the D-E ring system) and a "left-hand" fragment which contains the A-B ring system.

Further disconnection of the right-hand D-E ring fragment often leads back to a substituted isoquinoline (B145761) which can be formed via a Pictet-Spengler reaction from a phenethylamine (B48288) derivative and an aldehyde. The left-hand fragment, containing the fully substituted A and B rings, can be retrosynthetically disassembled through key bond formations, such as an aldol (B89426) condensation that links the A and B ring precursors. The heterocyclic B ring itself is also typically formed via a second Pictet-Spengler type cyclization. This convergent approach allows for the independent synthesis of complex fragments which are then coupled in the later stages of the synthesis.

Precursors and Advanced Starting Materials for Trabectedin Intermediate-Core Synthesis

The synthesis of the Trabectedin Intermediate-Core relies on the use of readily available chiral starting materials to install the numerous stereocenters present in the molecule.

Key Starting Materials:

Amino Acids: L-tyrosine and L-glutamic acid are common chiral pool starting materials. wiley.com Their inherent chirality is leveraged to set key stereocenters in the tetrahydroisoquinoline units.

Garner's Aldehyde: This is a versatile chiral building block derived from D-serine, frequently used in the synthesis of the tetrahydroisoquinoline portions.

Substituted Phenols and Benzaldehydes: Molecules like 2-methylsesamol or other polysubstituted aromatic compounds serve as precursors for the A-ring of the Trabectedin core. researchgate.net

In addition to total synthesis from simple precursors, a highly effective semi-synthetic approach has been developed. researchgate.net This method utilizes cyanosafracin B, an antibiotic obtained from the fermentation of Pseudomonas fluorescens, as an advanced starting material, significantly shortening the synthetic sequence. researchgate.net

Stepwise Construction and Key Transformations in the Formation of Trabectedin Intermediate-Core

The construction of the pentacyclic Intermediate-Core is a complex undertaking that involves a series of carefully orchestrated chemical reactions.

Achieving the correct stereochemistry at multiple chiral centers is a major challenge. Synthetic strategies employ various stereocontrol tactics:

Chiral Pool Synthesis: As mentioned, starting from enantiomerically pure amino acids like (S)-tyrosine ensures the correct absolute stereochemistry of key fragments. wiley.com

Diastereoselective Reactions: The Pictet-Spengler reaction, a cornerstone of tetrahydroisoquinoline synthesis, is often performed under conditions that favor the formation of one diastereomer over the other. chinesechemsoc.orgchinesechemsoc.org For example, the reaction between an amino alcohol and an aldehyde can proceed with high diastereoselectivity. chinesechemsoc.org

Catalytic Asymmetric Reactions: E.J. Corey's landmark total synthesis utilized a chiral rhodium-based diphosphine catalyst for an enantioselective hydrogenation step to establish a key stereocenter. wikipedia.org More recent syntheses have employed palladium complexes to induce stereoselectivity during decarboxylative protonation steps, effectively setting the C1 chiral center. chinesechemsoc.orgchinesechemsoc.org

The assembly of the carbon skeleton of the Intermediate-Core relies on several powerful C-C bond-forming reactions:

Aldol Condensation: This reaction is strategically used to form the crucial C4–C10 bond, linking the precursors of the A and B rings. chinesechemsoc.orgchinesechemsoc.org

Mannich Reaction: This three-component reaction is another key method used in early syntheses to construct the tetrahydroisoquinoline framework. wikipedia.org

Strecker Reaction: An intermolecular Strecker reaction was a feature in the first total synthesis by Corey's group to forge a spiro ring system. chinesechemsoc.org

Heck Reaction: In some synthetic approaches, an intramolecular Heck reaction has been employed to facilitate the formation of the complex ring system. researchgate.net

Light-Mediated C-H Activation: An innovative strategy reported by Ma and colleagues involves a light-mediated remote C-H activation to assemble a benzo wiley.comwikipedia.orgdioxole motif, which is part of the A-ring system. chinesechemsoc.org

The dense array of heterocyclic rings is a defining feature of the Trabectedin structure. Their construction is a central part of any synthetic strategy.

Pictet-Spengler Reaction: This is the most prominent reaction used for the formation of the tetrahydroisoquinoline D-E ring system and the B ring. chinesechemsoc.orgchinesechemsoc.orgwikipedia.org The reaction involves the cyclization of a β-arylethylamine with an aldehyde or ketone under acidic conditions. The choice of reactants and conditions is critical for controlling stereoselectivity. chinesechemsoc.org

Ugi Reaction: This multi-component reaction has been used in some synthetic routes to facilitate the formation of the pentacyclic core in a highly convergent manner. wikipedia.org

Intramolecular Cyclizations: Various intramolecular reactions, including phenol-aldehyde cyclizations and acid-induced intramolecular sulfide (B99878) formation, are used to close the various rings of the pentacyclic core. researchgate.net

Table 1: Key Reactions in the Synthesis of Trabectedin Intermediate-Core

| Reaction Type | Purpose | Key Reagents/Conditions | Reference |

| Pictet-Spengler Reaction | Formation of Tetrahydroisoquinoline Rings (B, D-E) | β-arylethylamine, Aldehyde, Acid (e.g., TFA, AcOH) | chinesechemsoc.orgchinesechemsoc.orgwikipedia.org |

| Aldol Condensation | C4-C10 Bond Formation | Ketone/Enolate, Aldehyde | chinesechemsoc.orgchinesechemsoc.org |

| Asymmetric Hydrogenation | Stereocenter Formation | H₂, Chiral Rhodium Catalyst | wikipedia.org |

| Light-Mediated C-H Activation | Benzo wiley.comwikipedia.orgdioxole Formation | Blue Light Irradiation | chinesechemsoc.org |

| Strecker Reaction | Spiro Ring Formation | Amine, Aldehyde, Cyanide Source (e.g., TMSCN) | chinesechemsoc.org |

A complex synthesis like that of the Trabectedin Intermediate-Core requires numerous functional group manipulations and a sophisticated protecting group strategy to mask reactive sites until the appropriate stage.

Protecting Groups: A variety of protecting groups are employed to temporarily block reactive functional groups such as amines, hydroxyls, and carboxylic acids. Common examples include:

Amines: Boc (tert-Butoxycarbonyl), Cbz (Carboxybenzyl), and Alloc (Allyloxycarbonyl) groups are frequently used. chinesechemsoc.org

Hydroxyls: Acetyl (Ac), and MOM (Methoxymethyl ether) groups are employed for the protection of phenolic and alcoholic hydroxyls. chinesechemsoc.org

Key Interconversions:

Oxidations: Alcohols are oxidized to aldehydes or ketones at various stages to prepare for cyclization or C-C bond-forming reactions. Reagents like Dess-Martin periodinane are used.

Reductions: Ketones and esters are reduced to alcohols using selective reducing agents like lithium borohydride. chinesechemsoc.org

Curtius Rearrangement: This reaction has been used to convert a carboxylic acid into an amine, which is a key transformation in building the nitrogen-containing heterocycles. wikipedia.org

Deprotection Strategies: The choice of protecting groups is dictated by the need for orthogonal deprotection conditions, allowing for the selective removal of one group in the presence of others. For example, an Alloc group can be removed with a palladium catalyst without affecting an acid-labile Boc group. chinesechemsoc.org

Catalytic Systems and Reagent Optimization in Trabectedin Intermediate A23 Synthesis

The construction of the complex molecular architecture of this compound, a key tetrahydroisoquinoline building block, relies heavily on advanced catalytic methods. Optimization of these systems and the reagents involved is paramount for the successful synthesis of this crucial precursor to the potent anticancer agent Trabectedin.

Application of Transition Metal Catalysis

Transition metal catalysis, particularly with palladium, has been instrumental in the total synthesis of Trabectedin and its complex intermediates. These catalysts facilitate the formation of key carbon-carbon bonds that define the core structure of the molecule.

One of the cornerstone reactions in various synthetic routes to Trabectedin's core is the Pictet-Spengler reaction . While traditionally acid-catalyzed, modern adaptations have employed transition metals to enhance efficiency and control stereoselectivity.

Furthermore, palladium-catalyzed cross-coupling reactions are pivotal in constructing the intricate framework of Trabectedin's precursors. Reactions such as the Suzuki-Miyaura, Heck, and Sonogashira couplings have been extensively utilized to assemble the complex aryl and heterocyclic moieties of the molecule. The optimization of these reactions often involves fine-tuning the palladium source, ligands, bases, and solvents to achieve high yields and minimize side products. For instance, the choice of phosphine (B1218219) ligands can significantly influence the catalytic activity and selectivity of the palladium catalyst.

A notable example from the synthesis of a related complex alkaloid involved a palladium-catalyzed intramolecular Heck reaction to form a key cyclic system, demonstrating the power of this methodology in constructing sterically congested rings.

Table 1: Examples of Transition Metal-Catalyzed Reactions in the Synthesis of Trabectedin and Related Intermediates

| Reaction Type | Catalyst System | Key Bond Formation | Reference Context |

| Suzuki-Miyaura Coupling | Pd(PPh₃)₄, K₂CO₃ | Aryl-Aryl | Assembly of biaryl fragments within the core structure. |

| Heck Reaction | Pd(OAc)₂, P(o-tol)₃ | Intramolecular C-C | Formation of a key cyclic ether ring system. |

| Sonogashira Coupling | PdCl₂(PPh₃)₂, CuI | Aryl-Alkynyl | Introduction of alkynyl side chains for further functionalization. |

This table is illustrative and based on methodologies used in the total synthesis of Trabectedin and structurally similar complex natural products.

Role of Organocatalysis and Biocatalysis

While direct applications of organocatalysis and biocatalysis specifically for "this compound" are not extensively documented in publicly available literature, the broader field of asymmetric synthesis of tetrahydroisoquinolines provides a strong precedent for their potential utility.

Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of chiral amines and heterocycles. Chiral phosphoric acids, for instance, have been successfully employed as catalysts in asymmetric Pictet-Spengler reactions to produce highly enantioenriched tetrahydroisoquinolines. acs.org This approach offers a metal-free alternative to traditional methods and can provide excellent stereocontrol. The mechanism involves the activation of the electrophile and/or the nucleophile through hydrogen bonding interactions with the chiral catalyst.

Biocatalysis , leveraging the high selectivity of enzymes, presents another promising avenue. Enzymes such as norcoclaurine synthase (NCS) naturally catalyze the Pictet-Spengler reaction to produce tetrahydroisoquinoline alkaloids with high enantiopurity. nih.govnih.gov The substrate scope of these enzymes can often be expanded to accept non-natural substrates, making them attractive for the synthesis of complex pharmaceutical intermediates. nih.govuea.ac.uk The use of enzymes can lead to greener and more efficient synthetic processes, often proceeding under mild reaction conditions. rsc.org

Table 2: Potential Application of Organo- and Biocatalysis in the Synthesis of Tetrahydroisoquinoline Intermediates

| Catalytic Approach | Catalyst Example | Key Transformation | Potential Advantage for this compound Synthesis |

| Organocatalysis | Chiral Phosphoric Acid | Asymmetric Pictet-Spengler | High enantioselectivity, metal-free conditions. acs.org |

| Biocatalysis | Norcoclaurine Synthase (NCS) | Enzymatic Pictet-Spengler | Excellent stereocontrol, mild and environmentally friendly conditions. nih.govnih.govuea.ac.uk |

| Biocatalysis | Imine Reductases (IREDs) | Asymmetric Reductive Amination | Alternative route to chiral tetrahydroisoquinolines. rsc.org |

This table illustrates potential applications based on the successful use of these catalysts for structurally similar molecules.

Yield Enhancement and Reaction Efficiency in this compound Production

One key area of focus is the optimization of reaction conditions for critical steps like the Pictet-Spengler reaction. Factors such as the choice of acid catalyst, solvent, temperature, and reaction time can have a profound impact on the yield and the formation of byproducts. For instance, the use of milder acids or Lewis acids can sometimes prevent degradation of sensitive functional groups.

Table 3: Strategies for Yield Enhancement in the Synthesis of Pharmaceutical Intermediates

| Strategy | Description | Example Application |

| Reaction Condition Optimization | Systematic variation of parameters (temperature, concentration, catalyst loading) to find the optimal conditions for maximum product formation. | Fine-tuning the conditions of a palladium-catalyzed coupling to minimize homocoupling and maximize the desired cross-coupling product. |

| Reagent Selection | Choosing reagents that are highly selective for the desired transformation and minimize side reactions. | Using a sterically hindered base to favor a specific deprotonation pathway. |

| Process Intensification | Utilizing technologies like flow chemistry to improve heat and mass transfer, leading to better reaction control and higher yields. | Performing a highly exothermic reaction in a microreactor to maintain precise temperature control and prevent byproduct formation. |

| Telescoping Reactions | Combining multiple reaction steps into a single operation without intermediate purification to reduce material loss. | A one-pot sequence involving a deprotection followed by an in-situ cyclization. |

Considerations for Scalable Synthesis of this compound

The transition from a laboratory-scale synthesis to a large-scale industrial production presents a unique set of challenges. For a complex molecule like this compound, several factors must be carefully considered to ensure a safe, efficient, and reproducible process.

Key considerations for scalable synthesis include:

Cost of Goods (CoG): The cost of starting materials, reagents, catalysts, and solvents becomes a major factor at scale. The development of more economical synthetic routes that utilize cheaper and more readily available materials is a primary goal.

Process Safety: The hazards associated with all chemicals and reactions must be thoroughly assessed. This includes thermal stability of intermediates, potential for runaway reactions, and the toxicity of all substances involved.

Robustness and Reproducibility: The synthetic process must be robust enough to consistently produce the intermediate of the required quality, even with slight variations in raw material quality or operating conditions.

Waste Management: The environmental impact of the synthesis is a critical consideration. Minimizing waste generation through high-yield reactions and efficient solvent recycling is essential.

Equipment and Infrastructure: The availability of suitable reactors and downstream processing equipment for large-scale production will influence the choice of synthetic route and reaction conditions.

Regulatory Compliance: The entire manufacturing process must adhere to strict regulatory guidelines, such as Good Manufacturing Practices (GMP), to ensure the quality and safety of the final pharmaceutical product.

The development of a semi-synthetic route to Trabectedin from a more readily available natural product, cyanosafracin B, highlights the importance of finding scalable and economically viable production methods for complex pharmaceutical agents.

Structural Aspects and Chemical Reactivity of Trabectedin Intermediate A23

Advanced Spectroscopic and Analytical Techniques for Structural Elucidation of Intermediate-F

The definitive identification and characterization of complex synthetic intermediates like Intermediate-F are critically dependent on a suite of advanced spectroscopic and analytical methods. These techniques provide a detailed picture of the molecule's atomic connectivity, functional groups, and three-dimensional arrangement.

High-Resolution Nuclear Magnetic Resonance Spectroscopy (NMR)

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for elucidating the intricate carbon-hydrogen framework of Intermediate-F. Both ¹H and ¹³C NMR spectra offer a wealth of information.

In the ¹H NMR spectrum, the chemical shifts of the protons provide clues about their electronic environment. For instance, aromatic protons on the tetrahydroisoquinoline ring systems appear in the downfield region, typically between δ 6.0 and 7.5 ppm, due to the deshielding effect of the aromatic ring current. Protons adjacent to heteroatoms like oxygen and nitrogen also exhibit characteristic chemical shifts. Furthermore, the coupling patterns (e.g., doublets, triplets, multiplets) arising from spin-spin interactions between neighboring protons reveal their connectivity, allowing for the piecing together of molecular fragments.

The ¹³C NMR spectrum complements the proton data by providing a count of the unique carbon atoms in the molecule and their respective chemical environments. The chemical shifts in the ¹³C spectrum are indicative of the type of carbon (e.g., sp³, sp², carbonyl), with carbonyl carbons of lactones and amides appearing significantly downfield.

Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are indispensable for unambiguously assigning all proton and carbon signals and confirming the complex polycyclic structure of Intermediate-F.

Table 1: Representative ¹H and ¹³C NMR Data for a Key Pentacyclic Intermediate

| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| C1 | 4.25 (d, J=3.5 Hz) | 72.1 |

| C3 | 3.89 (dd, J=10.5, 4.0 Hz) | 55.8 |

| C4 | 2.95 (m) | 45.3 |

| C5-Aromatic | 6.78 (s) | 115.2 |

| C11-OH | 5.45 (br s) | - |

| N-CH₃ | 2.45 (s) | 41.7 |

| O-CH₃ | 3.88 (s) | 56.2 |

Note: This table is a representative example based on typical chemical shifts for similar structures and is for illustrative purposes.

Advanced Mass Spectrometry (MS) Techniques

Advanced mass spectrometry (MS) techniques are crucial for determining the molecular weight and elemental composition of Intermediate-F. High-resolution mass spectrometry (HRMS), often coupled with electrospray ionization (ESI), provides a highly accurate mass measurement, allowing for the confident determination of the molecular formula. This is a critical step in confirming the identity of the synthesized intermediate.

Furthermore, tandem mass spectrometry (MS/MS) can be employed to gain structural insights through fragmentation analysis. By inducing fragmentation of the parent ion and analyzing the resulting daughter ions, it is possible to deduce the connectivity of different parts of the molecule, providing corroborative evidence for the structure elucidated by NMR.

Table 2: High-Resolution Mass Spectrometry Data for a Representative Intermediate

| Ionization Mode | Calculated m/z | Found m/z | Molecular Formula |

|---|---|---|---|

| ESI+ | [M+H]⁺ 551.2345 | 551.2348 | C₂₉H₃₄N₂O₈S |

Note: This table is a representative example and is for illustrative purposes.

Vibrational Spectroscopy (IR, Raman) for Structural Confirmation

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, offers valuable information about the functional groups present in Intermediate-F. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of particular chemical bonds.

For instance, the presence of a strong absorption band in the region of 1740-1760 cm⁻¹ in the IR spectrum would be indicative of the carbonyl group of the lactone ring. A broad absorption in the 3200-3500 cm⁻¹ range would suggest the presence of hydroxyl (-OH) and amine (N-H) groups. The characteristic absorptions of aromatic C-H and C=C bonds would also be observable. While often providing less detailed structural information than NMR, IR spectroscopy is a rapid and powerful tool for confirming the presence or absence of key functional groups.

Stereochemical Purity and Chiral Control in Trabectedin Intermediate A23

The biological activity of Trabectedin is exquisitely dependent on its precise three-dimensional structure, which includes multiple stereocenters. Consequently, achieving high stereochemical purity and exercising stringent chiral control during the synthesis of its intermediates, such as Intermediate-F, is of paramount importance.

The synthesis of Intermediate-F involves stereoselective reactions that aim to create each chiral center with a specific and desired orientation (R or S configuration). The use of chiral auxiliaries, asymmetric catalysts, and substrate-controlled reactions are common strategies to achieve this.

The stereochemical integrity of Intermediate-F is typically assessed using chiral chromatography techniques, such as chiral High-Performance Liquid Chromatography (HPLC). By using a chiral stationary phase, it is possible to separate enantiomers and diastereomers, allowing for the determination of the enantiomeric excess (ee) or diastereomeric excess (de) of the synthesized material. This analysis is crucial to ensure that the intermediate possesses the correct stereochemistry required for its successful conversion to Trabectedin.

Analysis of Reactive Sites and Functional Handles within this compound

Intermediate-F possesses a variety of reactive sites and functional handles that are strategically important for its further elaboration into the final Trabectedin molecule. These include:

Hydroxyl Groups (-OH): These can serve as nucleophiles or can be activated to become good leaving groups for substitution reactions. They can also be protected and deprotected as needed during the synthetic sequence.

Amine Groups (-NH or -NR₂): The nitrogen atom is nucleophilic and basic, allowing for a range of reactions, including acylation and alkylation. In the synthesis of Trabectedin, the secondary amine of the tetrahydroisoquinoline core is crucial for the formation of the final ring system.

Lactone Ring: The carbonyl group of the lactone is susceptible to nucleophilic attack, although it is generally less reactive than an open-chain ester. This functionality is a key structural feature of the final drug.

Aromatic Rings: The electron-rich aromatic rings can undergo electrophilic aromatic substitution, although the substitution patterns are dictated by the existing substituents.

The strategic manipulation of these functional groups, often involving the use of protecting groups to mask their reactivity temporarily, is a central theme in the total synthesis of Trabectedin.

Conformational Analysis of this compound through Computational and Experimental Methods

The three-dimensional shape, or conformation, of Intermediate-F plays a significant role in its reactivity and its ability to be converted into subsequent intermediates. The polycyclic and sterically congested nature of the molecule imposes significant conformational constraints.

Computational methods , such as molecular mechanics and density functional theory (DFT), are powerful tools for exploring the conformational landscape of Intermediate-F. These calculations can predict the lowest energy (most stable) conformations and provide insights into the geometric parameters, such as bond angles and dihedral angles. This information can help rationalize the stereochemical outcome of certain reactions.

Experimental methods , primarily advanced NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY), can provide through-space correlations between protons that are close to each other in the molecule's folded structure. These experimentally observed correlations can be compared with the distances predicted by computational models to validate the predicted conformations. A thorough understanding of the conformational preferences of Intermediate-F is crucial for designing the final steps of the Trabectedin synthesis.

Analytical and Process Control Methodologies for Trabectedin Intermediate A23

Development of Chromatographic Methods for Purity and Impurity Profiling of Trabectedin Intermediate A23

The purity of this compound is paramount to prevent the carryover of impurities into the final active pharmaceutical ingredient (API). Chromatographic techniques are fundamental in assessing the purity and establishing a comprehensive impurity profile.

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the analysis of pharmaceutical intermediates. wjpls.org For a complex molecule like a Trabectedin intermediate, a reversed-phase HPLC (RP-HPLC) method would be the primary choice. The development of a robust RP-HPLC method involves a systematic approach to optimize separation parameters.

Method Development Parameters:

| Parameter | Typical Conditions and Considerations |

| Column | C18 or C8 columns are commonly used for their hydrophobic interaction capabilities. Column dimensions (length, internal diameter) and particle size are selected to achieve the desired resolution and analysis time. |

| Mobile Phase | A mixture of an aqueous phase (e.g., phosphate (B84403) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol) is typical. The pH of the aqueous phase is a critical parameter that can significantly affect the retention and selectivity of ionizable compounds. wjpls.org |

| Detection | UV detection is standard, with the wavelength selected based on the chromophoric properties of this compound and its potential impurities. Photodiode Array (PDA) detection can provide additional spectral information to aid in peak identification and purity assessment. |

| Gradient Elution | A gradient elution program, where the composition of the mobile phase is changed over time, is often necessary to resolve a complex mixture of the main compound and its impurities with varying polarities. |

Impurity Profiling: Impurity profiling is a critical aspect of method development. It involves the detection, identification, and quantification of each impurity present in the intermediate. ijbpas.com Forced degradation studies are often performed to intentionally degrade the intermediate under various stress conditions (e.g., acid, base, oxidation, heat, light) to identify potential degradation products and to ensure the analytical method is "stability-indicating."

Advanced techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) are invaluable for the structural elucidation of unknown impurities. nih.gov By coupling HPLC with a mass spectrometer, it is possible to obtain the mass-to-charge ratio (m/z) of the impurities, which provides crucial information about their molecular weight and elemental composition.

Quantitative Analytical Techniques for this compound during Reaction Progress

Monitoring the progress of the chemical reaction that produces this compound is essential for process optimization and control. Quantitative analytical techniques are employed to determine the concentration of the intermediate and the consumption of starting materials over time.

In-Process Monitoring Techniques:

At-line HPLC: Samples can be withdrawn from the reactor at specific time points and analyzed by a pre-validated HPLC method. This provides accurate quantitative data but with a time delay.

Process Analytical Technology (PAT): PAT is a framework for designing, analyzing, and controlling manufacturing processes through timely measurements of critical quality and performance attributes of raw and in-process materials. researchgate.net For a high-value, complex synthesis like that of Trabectedin, PAT tools can provide real-time or near-real-time data.

In-situ Spectroscopy: Techniques like Near-Infrared (NIR) or Raman spectroscopy can be used with probes inserted directly into the reaction vessel. These methods can provide continuous data on the concentration of key species without the need for sampling. researchgate.net

Automated Sampling and Online HPLC: Automated systems can periodically withdraw a sample from the reactor, dilute it, and inject it into an online HPLC system, providing near-real-time quantitative analysis. mt.com

The data obtained from these quantitative analyses are used to build reaction kinetic models, which can help in understanding the reaction mechanism, identifying critical process parameters (CPPs), and optimizing reaction conditions to maximize yield and minimize impurity formation.

In-Process Control (IPC) Strategies for Optimized Production of this compound

In-process controls (IPCs) are checks performed during the manufacturing process to monitor and, if necessary, adjust the process to ensure that the intermediate and the final product will conform to their specifications. pharmadocx.com A robust IPC strategy is crucial for the consistent production of high-quality this compound.

Key In-Process Controls:

| Control Point | Parameter to be Monitored | Analytical Technique | Acceptance Criteria |

| Raw Material Addition | Identity and Purity of Starting Materials | FTIR, HPLC | Conforms to pre-defined specifications |

| Reaction Monitoring | Conversion of Starting Material, Formation of Intermediate A23 | At-line/Online HPLC, In-situ Spectroscopy | Pre-determined reaction endpoint (e.g., >99% conversion) |

| Work-up and Extraction | Phase Separation, Removal of Impurities | Visual Inspection, pH measurement, TLC/HPLC | Clear phase separation, pH within specified range, impurity levels below a set threshold |

| Crystallization/Precipitation | Crystal Form, Particle Size | X-ray Powder Diffraction (XRPD), Microscopy | Consistent polymorphic form, desired particle size distribution |

| Isolation and Drying | Residual Solvents | Gas Chromatography (GC) | Residual solvents below ICH limits |

The implementation of these IPCs allows for early detection of any deviations from the desired process trajectory, enabling corrective actions to be taken in real-time, thus preventing batch failures and ensuring consistent product quality. researchgate.net

Quality Control and Assurance Protocols for Synthetic Intermediates

A comprehensive quality control (QC) and quality assurance (QA) system is essential to ensure that this compound meets all the required quality attributes before it is used in the subsequent steps of Trabectedin synthesis. escopharma.com

Quality Control Testing: A final quality control check is performed on the isolated intermediate. The specifications for the intermediate are established based on the understanding of its impact on the final API.

Typical QC Specifications for a Pharmaceutical Intermediate:

| Test | Method | Specification |

| Appearance | Visual Inspection | Description of physical form and color |

| Identification | FTIR, HPLC (retention time) | Conforms to the reference standard |

| Assay | HPLC | Typically >98.0% |

| Purity (by HPLC) | HPLC | Individual impurities <0.15%, Total impurities <0.5% |

| Water Content | Karl Fischer Titration | Specified limit (e.g., <0.5%) |

| Residual Solvents | Gas Chromatography (GC) | Within ICH limits |

| Heavy Metals | USP <232>/<233> or equivalent | Conforms to limits |

Quality Assurance Oversight: The Quality Assurance department is responsible for ensuring that all operations are carried out in compliance with Good Manufacturing Practices (GMP). QA responsibilities include:

Review and approval of all manufacturing batch records.

Ensuring that all analytical methods are properly validated. wjpls.org

Managing deviations, out-of-specification (OOS) results, and change controls.

Conducting internal audits to ensure compliance.

Final release of the intermediate for use in the next manufacturing step.

Q & A

Q. How can researchers enhance transparency in reporting trabectedin combination therapy results?

- Methodological Answer : Follow ARRIVE guidelines for preclinical studies. Disclose all experimental parameters (e.g., drug concentrations, exposure times) in supplemental materials. Use open-access repositories (e.g., Figshare) to publish raw RNA-seq data and analysis scripts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.